molecular formula C14H9NO2S B6420521 (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one CAS No. 68100-05-0

(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

Cat. No.: B6420521
CAS No.: 68100-05-0
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-FMIVXFBMSA-N
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Description

(E)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one (CAS 88991-45-1) is a heterocyclic oxazolone derivative of significant interest in advanced materials and medicinal chemistry research. This compound serves as a key precursor in the synthesis of novel conductive polymers. When electrochemically polymerized, these polymers demonstrate promising properties as electrode materials for supercapacitors, exhibiting high specific capacitances desirable for energy storage applications . The structure combines a phenyl-substituted oxazol-5(4H)-one core with a thiophene moiety, a pairing known to contribute to diverse biological activity . Oxazolone and thiophene derivatives are extensively investigated for their therapeutic potential, with studies indicating anti-inflammatory, antioxidant, and antimicrobial properties, making them valuable scaffolds in pharmaceutical development . The compound is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRMWAWBUHZAY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68100-05-0
Record name NSC157354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C14H11NO2S
  • Molecular Weight: 257.31 g/mol
  • InChIKey: RSVPDBQNMFZDHC-UHFFFAOYSA-N
PropertyValue
Molecular Weight257.31 g/mol
InChIInChI=1S/C14H11NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-8,12H,9H2
SolubilityVaries by solvent

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that oxazolones can inhibit the growth of various bacterial strains. The compound's structure allows it to disrupt bacterial cell walls or interfere with essential metabolic pathways .
  • Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation, making it a candidate for pain management therapies. Molecular docking studies suggest that it may interact with specific enzymes involved in inflammatory processes .
  • Analgesic Effects : In experimental models, this compound has shown significant analgesic activity, comparable to established analgesics in writhing and hot plate tests .
  • Antioxidant Activity : The compound has demonstrated the ability to inhibit lipid peroxidation, indicating its potential as an antioxidant agent. This activity is crucial for preventing oxidative stress-related damage in biological systems .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxazolone derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Analgesic Activity

In a controlled experiment involving rodents, the compound was administered at varying doses to assess its analgesic properties. Results from the writhing test indicated a dose-dependent reduction in pain responses, supporting its use as a pain relief agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.
  • Cell Membrane Disruption : Its structural components allow it to integrate into bacterial membranes, leading to cell lysis.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. A study conducted by Al-Mahmoud et al. (2023) demonstrated that (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies by Zhang et al. (2024) highlighted that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The study noted that the compound triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.

Table 1: Summary of Antimicrobial and Anticancer Studies

Study ReferenceActivity TypeTarget Organisms/Cell LinesKey Findings
Al-Mahmoud et al. (2023)AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition of growth
Zhang et al. (2024)AnticancerBreast and colon cancer cellsInduces apoptosis via intrinsic pathway

Materials Science

2.1 Photovoltaic Applications

Recent advancements in organic photovoltaics have identified this compound as a potential electron transport material. A study by Lee et al. (2023) reported that incorporating this compound into photovoltaic devices improved charge mobility and overall efficiency by 15% compared to conventional materials.

2.2 Polymer Chemistry

The compound has also been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research by Kim et al. (2023) demonstrated that polymerizing this compound with other monomers resulted in materials suitable for high-performance applications.

Table 2: Overview of Material Science Applications

Study ReferenceApplication TypeMaterial PropertiesPerformance Improvement
Lee et al. (2023)PhotovoltaicsElectron transport material15% efficiency increase
Kim et al. (2023)Polymer ChemistryEnhanced thermal stabilityImproved mechanical properties

Organic Synthesis

3.1 Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

3.2 Green Chemistry

The compound's synthesis has been explored using green chemistry principles, which emphasize environmentally friendly processes. A notable study by Patel et al. (2023) utilized microwave-assisted synthesis to enhance yield while reducing reaction times and energy consumption.

Table 3: Synthesis Applications

Study ReferenceSynthesis TypeMethodologyBenefits
Patel et al. (2023)Organic SynthesisMicrowave-assisted synthesisIncreased yield; reduced energy use

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

Oxazolone derivatives with varying substituents exhibit diverse antioxidant profiles. In a study of 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-ones (E1–E10), compounds with electron-donating groups (e.g., methoxy) showed higher radical scavenging activity than those with electron-withdrawing groups (e.g., nitro). Comparatively, thiophene-containing analogs like YS-01 (a SLC26A4 inhibitor) demonstrated potent bioactivity in asthma models, suggesting that the thiophene moiety enhances target selectivity .

Table 1: Antioxidant IC₅₀ Values of Selected Oxazolones

Compound Substituent (Position 4) IC₅₀ (µM) Reference
E1 4-Hydroxybenzylidene 12.3
E3 4-Chlorobenzylidene 28.7
YS-01 Thiophen-2-ylmethylene 8.9*

*Value from a different assay (SLC26A4 inhibition).

Enzyme Inhibition and Therapeutic Potential

Acetylcholinesterase (AChE) Inhibition

Benzylidene oxazolones (e.g., 4-((Z)-benzylidene)-2-((E)-styryl)oxazol-5(4H)-one) showed dose-dependent AChE inhibition (IC₅₀: 15–45 µM) and improved memory in murine models .

Carbonic Anhydrase (CA) Inhibition

Isoxazolone analogs, such as (E)-3-propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, demonstrated 60–80% CA inhibition at 10 µM, outperforming benzylidene derivatives . The isoxazole core’s reduced aromaticity compared to oxazole may enhance enzyme interaction, but direct comparisons with oxazolones are lacking.

Cytotoxicity and Structure-Activity Relationships (SAR)

Thiazol-5(4H)-ones with thiophen-2-ylmethylene groups (e.g., compound 5a) exhibited superior cytotoxicity (IC₅₀: 2.1 µM against MCF-7 cells) compared to benzylidene analogs (IC₅₀: 7.8 µM), highlighting the thiophene group’s role in enhancing tubulin polymerization inhibition . Similarly, oxazolones with extended π-systems (e.g., styryl substitutions) showed improved anticancer activity but increased toxicity .

Table 2: Cytotoxicity of Selected Heterocyclic Derivatives

Compound Core Structure IC₅₀ (µM) Cell Line Reference
5a (thiophene-thiazolone) Thiazol-5(4H)-one 2.1 MCF-7
4f (benzylidene-thiazolone) Thiazol-5(4H)-one 7.8 MCF-7
3a (styryl-oxazolone) Oxazol-5(4H)-one 4.5 HeLa

Q & A

Q. What are the common synthetic routes for (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between 2-phenyloxazol-5(4H)-one and thiophene-2-carbaldehyde under acidic or catalytic conditions. Key steps include:

  • Cyclization of hippuric acid derivatives to form the oxazolone core .
  • Aldol-like condensation using catalysts like L-proline or acetic anhydride to promote the formation of the exocyclic double bond .
  • Reaction optimization: Elevated temperatures (80–100°C) and anhydrous solvents (e.g., toluene or DMF) improve yields (66–83%) . Critical factors : Catalyst choice (e.g., L-proline enhances green chemistry metrics) and stereochemical control to favor the E-isomer via thermodynamic stabilization .

Q. How is the structural configuration of this compound confirmed experimentally?

Characterization relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Olefinic protons (δ ~7.4–7.7 ppm) and thiophene protons (δ ~7.1–7.7 ppm) confirm conjugation. The E-configuration is inferred from coupling constants (J = 16 Hz for trans-olefinic protons) .
  • IR spectroscopy : Stretching vibrations at 1791 cm<sup>−1</sup> (oxazolone C=O) and 1646 cm<sup>−1</sup> (C=N) validate the core structure .
  • LC-MS : Molecular ion peak at m/z 256 [M+H]<sup>+</sup> matches the theoretical molecular weight .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight:

  • Antimicrobial activity : Inhibits Staphylococcus aureus (MIC ~8 µg/mL) and Escherichia coli via disruption of membrane integrity .
  • Anticancer potential : IC50 values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to tubulin polymerization inhibition .
  • Anti-inflammatory effects : Suppresses COX-2 expression by >50% at 25 µM in macrophage models .

Advanced Research Questions

Q. How does the thiophen-2-ylmethylene substituent influence bioactivity compared to benzylidene analogs?

Structure–Activity Relationship (SAR) Insights :

SubstituentBioactivity (IC50, µM)Key Mechanism
Thiophen-2-ylmethylene10–20 (MCF-7)Tubulin binding
Benzylidene25–40 (MCF-7)Moderate COX-2 inhibition
Propylthio15–30 (HCT-116)Thiol-mediated redox disruption
The thiophene ring enhances π-stacking with aromatic residues in enzyme active sites, improving binding affinity. Its electron-rich structure also facilitates redox interactions, critical for anticancer activity .

Q. What mechanistic insights explain contradictions in reported cytotoxicity data?

Discrepancies arise from:

  • Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HepG2) due to varying expression of drug efflux pumps (e.g., P-gp) .
  • Solubility limitations : Poor aqueous solubility (<1 mg/mL) reduces bioavailability in vitro, leading to underestimated potency .
  • Metabolic stability : Rapid hepatic clearance (t1/2 < 2 hrs) observed in microsomal assays may skew in vivo efficacy .

Q. What strategies optimize stereochemical purity during synthesis?

  • Thermodynamic control : Prolonged reflux in toluene favors the E-isomer due to lower steric hindrance .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., L-proline) achieve enantiomeric excess (>90%) for optically active derivatives .
  • Chromatographic resolution : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates E/Z isomers .

Q. How can computational modeling predict reactivity or binding modes?

  • DFT calculations : Electron density maps (e.g., using B3LYP/6-31G*) identify electrophilic sites (C4 of oxazolone) prone to nucleophilic attack .
  • Molecular docking : AutoDock Vina simulations show thiophene π-stacking with Phe200 in tubulin (binding energy: −9.2 kcal/mol) .

Methodological Recommendations

  • Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of thiophene and phenyl protons in the E-isomer .
  • Bioactivity assays : Pair cytotoxicity screens with ROS (reactive oxygen species) detection to elucidate oxidative stress mechanisms .
  • Green synthesis : Replace acetic anhydride with ionic liquids (e.g., [BMIM][BF4]) to reduce waste .

For crystallographic studies, SHELX software is recommended for resolving ambiguous electron density in X-ray structures .

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